molecular formula C23H17ClFN3O3 B10971164 N-(3-chloro-4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(3-chloro-4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B10971164
M. Wt: 437.8 g/mol
InChI Key: FUAPXROEBQKSNH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzyl group substituted with chlorine and fluorine, an oxadiazole ring, and a phenoxyacetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Substitution Reactions:

    Coupling Reactions: The final step often involves coupling the oxadiazole derivative with the phenoxyacetamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the presence of both chlorine and fluorine substituents on the benzyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents with the oxadiazole ring and phenoxyacetamide moiety may result in distinct properties compared to similar compounds.

Properties

Molecular Formula

C23H17ClFN3O3

Molecular Weight

437.8 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C23H17ClFN3O3/c24-19-12-15(6-11-20(19)25)13-26-21(29)14-30-18-9-7-17(8-10-18)23-27-22(28-31-23)16-4-2-1-3-5-16/h1-12H,13-14H2,(H,26,29)

InChI Key

FUAPXROEBQKSNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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